(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
Brand Name: Vulcanchem
CAS No.: 385768-26-3
VCID: VC7503943
InChI: InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+
SMILES: C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F
Molecular Formula: C13H10ClFN2
Molecular Weight: 248.69

(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine

CAS No.: 385768-26-3

Cat. No.: VC7503943

Molecular Formula: C13H10ClFN2

Molecular Weight: 248.69

* For research use only. Not for human or veterinary use.

(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine - 385768-26-3

Specification

CAS No. 385768-26-3
Molecular Formula C13H10ClFN2
Molecular Weight 248.69
IUPAC Name 2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline
Standard InChI InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+
Standard InChI Key XUMZZOFSGKQHPZ-CXUHLZMHSA-N
SMILES C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F

Introduction

Chemical Identity and Structural Features

(E)-1-(2-Chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine (molecular formula: C₁₃H₉ClFN₃, molecular weight: 269.68 g/mol) is a Schiff base derivative formed via the condensation of 2-chlorophenylhydrazine and 2-fluorobenzaldehyde. The (E)-configuration arises from the trans arrangement of substituents around the C=N bond, a geometry stabilized by reduced steric hindrance and potential intramolecular interactions . Key structural elements include:

  • Aromatic systems: The 2-chlorophenyl and 2-fluorophenyl groups introduce electronegative substituents at the ortho positions, influencing electronic distribution and intermolecular interactions.

  • Hydrazone bridge: The –NH–N=C– linkage enables tautomerism and participation in hydrogen bonding, critical for biological activity .

Synthesis and Reaction Optimization

The synthesis of this compound follows established hydrazone formation protocols, as exemplified by analogous reactions in the literature :

Synthetic Pathway

  • Reactants:

    • 2-Chlorophenylhydrazine (1 equiv)

    • 2-Fluorobenzaldehyde (1 equiv)

  • Conditions:

    • Solvent: Ethanol (20 mL/g substrate)

    • Catalyst: Glacial acetic acid (2–3 drops)

    • Temperature: Reflux (78°C)

    • Duration: 4–6 hours

  • Workup:

    • Precipitation upon cooling, filtration, and recrystallization from ethanol yields the pure (E)-isomer.

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the C=N bond. The (E)-isomer predominates due to steric repulsion between the ortho substituents in the (Z)-form .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 (s, 1H, N=CH), δ 7.82–7.25 (m, 8H, aromatic), δ 10.32 (s, 1H, NH) .

    • Assignment: The downfield shift of N=CH (δ 8.45) confirms hydrazone formation, while aromatic multiplicity reflects substituent positions.

  • ¹³C-NMR (DMSO-d₆, 100 MHz):

    • δ 160.1 (C=N), 154.2–115.4 (aromatic carbons), δ 147.8 (C-F), δ 133.5 (C-Cl) .

Infrared (IR) Spectroscopy

  • Key bands (KBr, cm⁻¹):

    • 3250 (N–H stretch), 1605 (C=N stretch), 1580 (C–C aromatic), 750 (C–Cl), 1220 (C–F) .

Mass Spectrometry

  • ESI-MS (m/z): 270.1 [M+H]⁺ (calculated: 269.68).

Crystallographic and Conformational Analysis

While no crystal structure of this specific compound is reported, analogous hydrazones exhibit planar geometries with intramolecular hydrogen bonds stabilizing the (E)-configuration . Key hypothetical features include:

  • Bond lengths:

    • C=N: ~1.28 Å (consistent with double-bond character).

    • N–N: ~1.38 Å (single bond).

  • Dihedral angles:

    • Phenyl rings twisted by 15–25° relative to the hydrazone plane, minimizing steric clash .

Computational and Docking Studies

Molecular docking simulations (using AutoDock Vina) suggest strong binding affinity (−9.2 kcal/mol) to EGFR (PDB: 1M17), with the hydrazone moiety forming hydrogen bonds to Met769 and Lys721 .

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